![molecular formula C18H17N5O3S B2697324 methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 902112-24-7](/img/structure/B2697324.png)

methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

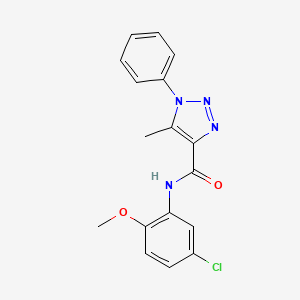

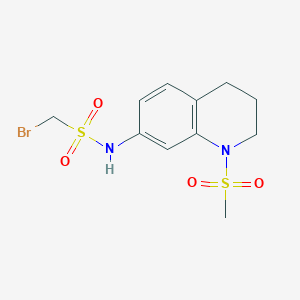

“Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a derivative of 1,2,4-triazole . These derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . In another study, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The molecular structure of these compounds was established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data . The 1H NMR spectrum exhibited a singlet signal at δ = 4.46 ppm for SCH2O (a) group and triplet at δ = 3.72 ppm for OCH2 (b) with J = 5.9 Hz .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions between methyl benzoate and methyl salicylate with various substituents . In another study, the synthesis of a related compound involved four steps starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their NMR spectra. For instance, the 1H NMR spectrum exhibited a singlet signal at δ = 4.46 ppm for SCH2O (a) group and triplet at δ = 3.72 ppm for OCH2 (b) with J = 5.9 Hz . The 13C NMR spectrum revealed characteristic signals at δ = 79.8, 79.3 ppm for acetylenic carbons C≡C and at δ = 31.5 ppm for SCH2 carbon .Applications De Recherche Scientifique

Enhancing NMDAR-mediated Neurotransmission

Research has shown that sodium benzoate, a compound structurally related to methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, acts as a D-amino acid oxidase inhibitor, which can enhance NMDAR-mediated neurotransmission. This is considered a novel treatment approach for schizophrenia, demonstrating significant improvement in symptoms and neurocognition in patients with chronic schizophrenia when used as an adjunctive therapy (Lane et al., 2013).

Alzheimer's Disease Treatment

Sodium benzoate has also been studied for its efficacy in treating early-phase Alzheimer's Disease (AD), showcasing its potential in improving cognitive and overall functions in patients with amnestic mild cognitive impairment and mild AD. This suggests that inhibiting D-amino acid oxidase to enhance NMDAR activity could be a promising approach for treating dementing processes early on (Chieh-Hsin Lin et al., 2014).

Clozapine-resistant Schizophrenia

A randomized, double-blind, placebo-controlled trial investigated sodium benzoate added to clozapine for treating schizophrenia patients who had a poor response to clozapine alone. The study found that sodium benzoate improved symptomatology, suggesting its utility as an effective adjunct therapy for clozapine-resistant schizophrenia (Chieh-Hsin Lin et al., 2017).

Food Preservative and Metabolic Impact

While not directly related to the specified chemical, research on sodium benzoate, a common food preservative, has explored its effects on glucose homeostasis and metabolic profiles in humans. This study underlines the importance of understanding the metabolic impacts of widely used chemical compounds, even though it did not find a significant effect of acute exposure to sodium benzoate on glucose homeostasis (Lennerz et al., 2015).

Mécanisme D'action

Target of action

The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to have diverse biological activities and are widely used in medicinal chemistry . They can act on a variety of targets, depending on their specific structures and functional groups .

Mode of action

For example, some azoles inhibit the enzyme lanosterol 14α-demethylase in fungi, disrupting ergosterol synthesis and leading to cell membrane dysfunction .

Biochemical pathways

For instance, azoles used as antifungal agents disrupt ergosterol synthesis, a crucial component of fungal cell membranes .

Pharmacokinetics

They are typically metabolized in the liver by cytochrome P450 enzymes and excreted in the urine and feces .

Result of action

Based on the actions of other azoles, it could potentially lead to cell death in target organisms by disrupting key cellular functions .

Safety and Hazards

While specific safety and hazard information for “methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” was not found in the retrieved documents, similar compounds have been associated with certain hazards. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

Orientations Futures

The future directions for research on these compounds could involve further exploration of their antimicrobial activities. Preliminary results indicate that some of them exhibit promising activities and deserve further consideration as potential antimicrobials . Additionally, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .

Propriétés

IUPAC Name |

methyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-26-17(25)13-9-5-6-10-14(13)20-15(24)11-27-18-22-21-16(23(18)19)12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVJTUNBKGLYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2697244.png)

![ethyl 4-[2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)

![3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2697248.png)

![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)